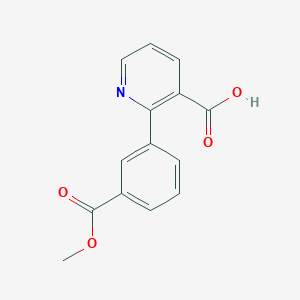

2-(3-Methoxycarbonylphenyl)nicotinic acid

Overview

Description

2-(3-Methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycarbonylphenyl)nicotinic acid typically involves the esterification of 3-carboxybenzoic acid with methanol in the presence of a catalyst, followed by a coupling reaction with nicotinic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process. The coupling reaction may be carried out under reflux conditions with a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-Methoxycarbonylphenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Nicotinic acid: A simpler analog without the methoxycarbonyl group.

Methyl nicotinate: The methyl ester of nicotinic acid.

2-Phenylnicotinic acid: Similar structure but without the methoxycarbonyl group.

Uniqueness

2-(3-Methoxycarbonylphenyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its simpler analogs .

Biological Activity

2-(3-Methoxycarbonylphenyl)nicotinic acid, also known as MCPC, is a compound with significant biological activity due to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a nicotinic acid backbone with a methoxycarbonylphenyl substituent. This structure enhances its chemical reactivity and biological activity. The compound can be synthesized through various methods, notably the Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinic acid and 3-methoxybenzeneboronic acid, followed by saponification of the ester group using sodium hydroxide.

Biological Activities

Research indicates that MCPC exhibits several promising biological activities:

- Agonistic Activity : It acts as an agonist for hydroxycarboxylic acid receptors, which play a crucial role in lipid metabolism and energy homeostasis.

- Antiproliferative Effects : Studies have shown that MCPC can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been tested against human breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating significant antiproliferative effects .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The mechanisms involve the activation of caspases and other apoptotic pathways .

Antiproliferative Activity

A study evaluated the cytotoxic effects of MCPC on different cancer cell lines. The results indicated that:

| Cell Line | IC50 (μg/ml) |

|---|---|

| MCF-7 | 447.83 |

| MDA-MB-231 | 373.91 |

| NCI-H1299 | 91.53 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The lower IC50 for NCI-H1299 indicates a higher sensitivity to MCPC compared to breast cancer cell lines .

Apoptosis Detection

The induction of apoptosis was assessed using Annexin V-FITC/propidium iodide staining techniques. The percentage of apoptotic cells increased significantly in treated groups compared to controls, confirming the compound's role in promoting programmed cell death in cancer cells .

The biological activities of MCPC can be attributed to its ability to interact with specific cellular pathways:

- Hydroxycarboxylic Acid Receptors : By acting on these receptors, MCPC influences metabolic processes that are vital for maintaining cellular energy balance.

- Caspase Activation : The compound triggers caspase cascades that lead to apoptosis, making it a candidate for further development in cancer therapeutics.

Properties

IUPAC Name |

2-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)10-5-2-4-9(8-10)12-11(13(16)17)6-3-7-15-12/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSIXHVZENALAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687773 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-72-8 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.